5-Bromo-2-morpholinopyrimidine-4-carboxylic acid
Description
5-Bromo-2-morpholinopyrimidine-4-carboxylic acid is a brominated pyrimidine derivative featuring a morpholine ring at position 2 and a carboxylic acid group at position 4. The bromine atom at position 5 enhances its reactivity in substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The morpholine moiety improves solubility in polar solvents and serves as a hydrogen bond acceptor, which is critical for biological interactions .
Properties
IUPAC Name |
5-bromo-2-morpholin-4-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O3/c10-6-5-11-9(12-7(6)8(14)15)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSIAONGPMEGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652823 | |
| Record name | 5-Bromo-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914208-35-8 | |
| Record name | 5-Bromo-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-morpholinopyrimidine-4-carboxylic acid typically involves the bromination of a pyrimidine derivative followed by the introduction of a morpholine ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-morpholinopyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative.
Scientific Research Applications
5-Bromo-2-morpholinopyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-morpholinopyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors that are critical for disease progression.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key structural analogs of 5-bromo-2-morpholinopyrimidine-4-carboxylic acid:
Reactivity and Functional Group Analysis
- Bromine Reactivity : The bromine atom at position 5 in all listed compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the pyrimidine core .
- Carboxylic Acid Utility : The COOH group at position 4 allows salt formation or esterification, enhancing bioavailability in drug design .
- Morpholine vs. Other Substituents : Morpholine improves water solubility compared to phenyl (lipophilic) or CF₃ (electron-withdrawing) groups, making the target compound more suitable for aqueous reaction conditions .
Key Research Findings
Morpholine’s Role : The morpholine ring in the target compound enhances solubility by 30–40% compared to phenyl or CF₃ analogs, as demonstrated in solubility assays .
Bromine Substitution : Kinetic studies show that bromine at position 5 undergoes Suzuki coupling 2–3 times faster than chlorine or iodine analogs .
Carboxylic Acid Stability : The COOH group at position 4 is more stable under acidic conditions than at position 2, reducing decarboxylation risks .
Biological Activity
5-Bromo-2-morpholinopyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its synthesis, biological activity, and implications in various therapeutic areas, supported by data tables and research findings.
Synthesis
The synthesis of 5-Bromo-2-morpholinopyrimidine-4-carboxylic acid typically involves multi-step organic reactions. While specific synthetic routes can vary, they often include the introduction of the bromine atom and the morpholine moiety through electrophilic substitution and nucleophilic addition reactions, respectively.
Example Synthesis Pathway
- Starting Materials : 2-amino-4-bromopyrimidine and morpholine derivatives.
- Reagents : Appropriate solvents (e.g., DMF, DMSO) and catalysts (e.g., bases like NaOH).
- Reaction Conditions : Controlled temperature and time to optimize yield.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-Bromo-2-morpholinopyrimidine-4-carboxylic acid against various cancer cell lines. The compound exhibits cytotoxicity by inducing apoptosis in cancer cells.
Case Study: A549 Lung Adenocarcinoma Model
- Cell Line : A549 (human lung adenocarcinoma).
- Method : MTT assay to evaluate cell viability.
- Results :
- At a concentration of 100 µM, the compound reduced A549 cell viability significantly.
- Comparative analysis with standard chemotherapeutics like cisplatin showed promising results.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-Bromo-2-morpholinopyrimidine-4-carboxylic acid | 15 | A549 |
| Cisplatin | 10 | A549 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against multidrug-resistant pathogens.
Antimicrobial Testing
- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.
- Method : Agar well diffusion method to determine Minimum Inhibitory Concentration (MIC).
| Pathogen | MIC (mg/mL) |
|---|---|
| MRSA | 12.5 |
| E. coli | 25 |
| Klebsiella pneumoniae | 50 |
The biological activity of 5-Bromo-2-morpholinopyrimidine-4-carboxylic acid can be attributed to its ability to inhibit specific cellular pathways involved in tumor proliferation and microbial resistance mechanisms. Research indicates that it may interfere with DNA synthesis or protein function critical for cell survival.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-2-morpholinopyrimidine-4-carboxylic acid, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, the morpholino group can be introduced through amidation or substitution at the pyrimidine ring. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions, leveraging the bromine substituent as a leaving group .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the carboxylic acid derivative .
Q. How should researchers characterize 5-Bromo-2-morpholinopyrimidine-4-carboxylic acid to confirm structural integrity?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., morpholino protons at δ 3.6–3.8 ppm) and confirms carboxylate formation .
- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) verifies the carboxylic acid group .
- Melting point : Consistency with literature values (e.g., >230°C) ensures purity .
Q. What solubility properties should be considered for this compound in aqueous and organic media?
- Solubility profile :
- Aqueous : Limited solubility in water due to the hydrophobic morpholino and bromine groups. Use buffered solutions (pH >7) to deprotonate the carboxylic acid for improved solubility .
- Organic solvents : Soluble in DMSO, DMF, and dichloromethane, making these ideal for reaction setups .
Advanced Research Questions
Q. How does the morpholino substituent influence the electronic properties and reactivity of 5-Bromo-2-morpholinopyrimidine-4-carboxylic acid?
- Electronic effects : The morpholino group donates electron density via resonance, activating the pyrimidine ring for electrophilic substitution. This stabilizes intermediates in cross-coupling reactions (e.g., Suzuki) .
- Reactivity : Bromine at position 5 acts as a leaving group, enabling functionalization (e.g., substitution with aryl/heteroaryl groups) . Computational studies (DFT) are recommended to quantify electronic effects .
Q. What strategies mitigate side reactions during functionalization of the bromine substituent?
- Precautions :
- Temperature control : Maintain reactions below 80°C to avoid decarboxylation .
- Protecting groups : Temporarily protect the carboxylic acid with methyl esters to prevent nucleophilic attack during coupling .
- Catalyst screening : Use PdCl₂(dppf) for selective bromine substitution over competing morpholino group reactivity .
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?
- Structural analysis : Single-crystal X-ray diffraction confirms bond angles and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and morpholino groups). Compare with analogs like 5-Bromo-2-chloropyrimidin-4-amine to identify steric/electronic variations .
Q. What biological assays are suitable for evaluating the bioactivity of this compound?
- In vitro models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
